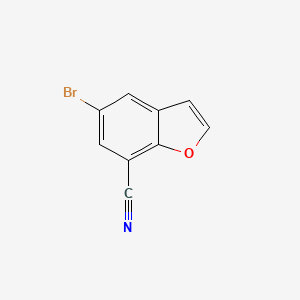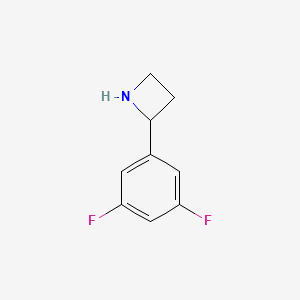
2-(3,5-Difluorophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluorophenyl)azetidine is a chemical compound with the molecular formula C₉H₉F₂N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the 3,5-difluorophenyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the cyclization of β-chloroalcohols, where the initial activation of β-chloroalcohol as triflate is followed by displacement with cyanide in the presence of 18-crown-6 to afford β-chloronitrile, which then undergoes cyclization to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application, but they generally follow the principles of the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Difluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Difluorophenyl)azetidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 2-(3,5-Difluorophenyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: The parent compound of the azetidine family, known for its high ring strain and reactivity.
2-Azetidinone: A β-lactam compound with significant biological and medicinal importance.
3,5-Difluorophenyl derivatives: Compounds with similar fluorinated phenyl groups, which impart unique properties.
Uniqueness
This structural feature distinguishes it from other azetidines and related compounds, making it valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
1270583-88-4 |
|---|---|
Molekularformel |
C9H9F2N |
Molekulargewicht |
169.17 g/mol |
IUPAC-Name |
2-(3,5-difluorophenyl)azetidine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-6(4-8(11)5-7)9-1-2-12-9/h3-5,9,12H,1-2H2 |
InChI-Schlüssel |
MRVUQBYSZWTLLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
![1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13318305.png)

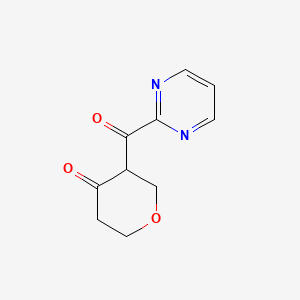
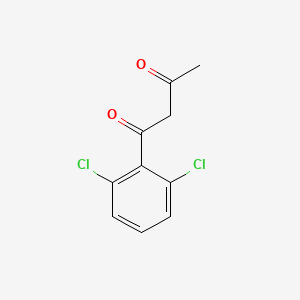
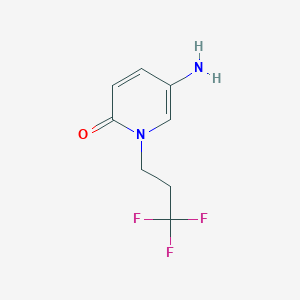


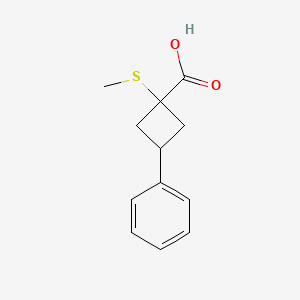
![2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13318345.png)
